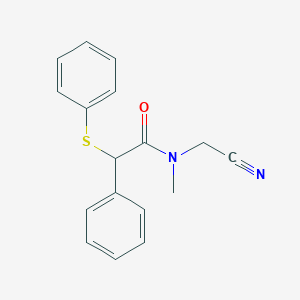

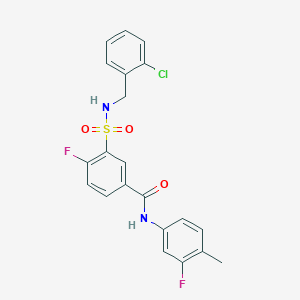

![molecular formula C17H18FNO3S B2835687 (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide CAS No. 1211861-06-1](/img/structure/B2835687.png)

(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed molecular structure analysis .Aplicaciones Científicas De Investigación

Anticancer Applications

A series of novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their anticancer activity, showing potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. Some compounds dramatically reduced tumor size in nude mice xenograft assays, indicating their in vivo potential as anticancer agents. Mechanistic studies suggest that these compounds disrupt microtubule formation and arrest cells in the mitotic phase by inhibiting tubulin polymerization, circumventing drug resistance mediated by P-glycoprotein (M. Reddy et al., 2013).

Enzyme Inhibition for Anticancer Therapy

Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme with significant roles in various physiological processes. Specific sulfonamide compounds showed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, highlighting their potential in further anti-tumor activity studies (H. Gul et al., 2016).

Synthesis and Chemical Applications

The synthesis of E-aryl ethenesulfonamides has been explored through a straightforward, one-pot procedure from 1-hydroxy-1-arylalkanes. This method provides an attractive approach for the preparation of compounds widely employed in chemical and pharmaceutical fields, showcasing the versatility of sulfonamide derivatives in synthesis and drug development (A. Aramini et al., 2003).

Selective Enzyme Inhibition

Other studies focused on the synthesis of derivatives acting as selective cyclooxygenase-2 (COX-2) inhibitors, where the introduction of a fluorine atom notably increased selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. These compounds, such as JTE-522, are in clinical trials for treating conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

Propiedades

IUPAC Name |

(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S/c18-16-9-4-5-10-17(16)22-13-6-12-19-23(20,21)14-11-15-7-2-1-3-8-15/h1-5,7-11,14,19H,6,12-13H2/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLAERAQPQDJPA-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCOC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCOC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-fluorophenoxy)propyl]-2-phenylethene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-fluorophenoxy)ethyl)thio)-8-methoxy-3,5-dimethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2835604.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide](/img/structure/B2835610.png)

![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2835611.png)

![3-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2835615.png)

![3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2835617.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B2835618.png)

![N-((E)-{1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}methylidene)-4-methoxyaniline](/img/structure/B2835626.png)